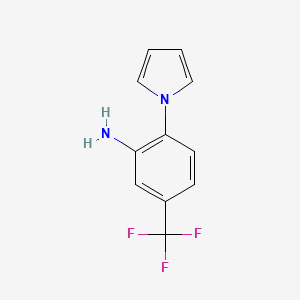
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety, with a trifluoromethyl group at the 5-position of the aniline ring
Mechanism of Action
Target of Action
Similar compounds like 2-(1h-pyrrol-1-yl)anilines are often used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .
Mode of Action
or gold-catalyzed cyclizations. These reactions proceed through C–C bond cleavage and new C–C and C–N bond formation .
Biochemical Pathways
The resulting pyrrolo[1,2-a]quinoxalines from similar compounds have significant potential for many biological and optical applications .
Result of Action
Similar compounds have been used to synthesize pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in oxidative cyclization processes. It interacts with enzymes such as copper(II) catalysts, which facilitate the formation of pyrrolo[1,2-a]quinoxalines through a domino reaction involving C–C bond cleavage and new C–C and C–N bond formation . The compound’s interaction with alkylsilyl peroxides suggests the involvement of alkyl radical species in the reaction cascade . These interactions highlight the compound’s potential in synthetic organic chemistry and its utility in creating complex molecular structures.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in oxidative cyclization reactions suggests that it may impact redox balance within cells, potentially affecting cellular responses to oxidative stress . Additionally, its interactions with enzymes and other biomolecules could lead to alterations in metabolic pathways, influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to undergo oxidative cyclization in the presence of copper(II) catalysts and alkylsilyl peroxides indicates that it may act as a substrate for enzyme-mediated reactions . This process involves the generation of alkyl radical species, which participate in the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . Higher doses could lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in oxidative cyclization reactions highlights its role in redox processes and the generation of reactive intermediates . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a copper-catalyzed oxidative cyclization can be employed, where 2-(1H-pyrrol-1-yl)aniline reacts with alkylsilyl peroxides to form the desired product . This reaction typically proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives through copper-catalyzed oxidative cyclization.
Reduction: Reduction reactions can modify the functional groups attached to the aniline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used for oxidative cyclization.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, reduced aniline compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the 6-position, leading to different steric and electronic effects.
Uniqueness
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the 5-position, which significantly influences its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes.
Properties
IUPAC Name |
2-pyrrol-1-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPAJJJYDQMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664997-23-3 | |
| Record name | 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)
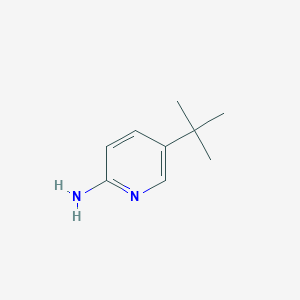
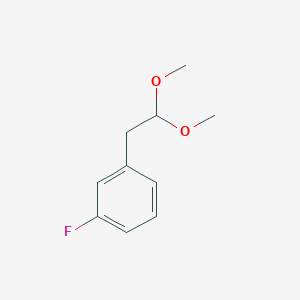
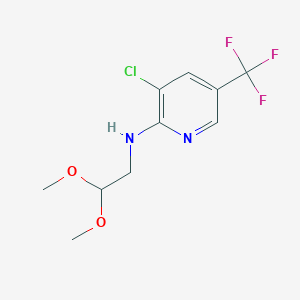
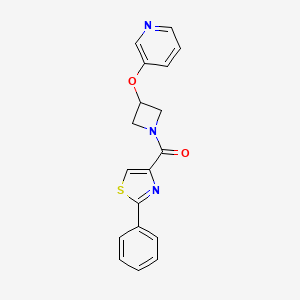
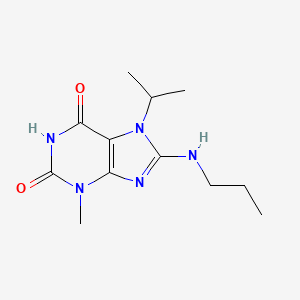
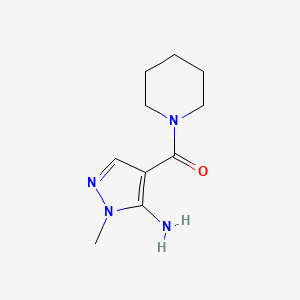
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/new.no-structure.jpg)


![4-{2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2581808.png)
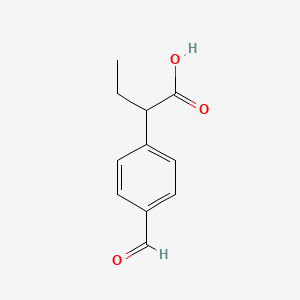
![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide](/img/structure/B2581810.png)
